N-(3-acetamidophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a chlorophenyl group, and a pyridazinone moiety.
Preparation Methods
The synthesis of N-(3-acetamidophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the acetamidophenyl intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Synthesis of the chlorophenyl intermediate: This step involves the chlorination of a suitable aromatic precursor to form 4-chlorophenyl derivative.
Coupling reaction: The acetamidophenyl and chlorophenyl intermediates are then coupled with a pyridazinone derivative under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
N-(3-acetamidophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using suitable reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-acetamidophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-acetamidophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:
N-(3-acetamidophenyl)-3-(4-chlorophenyl)sulfanylpropanamide: This compound has a similar acetamidophenyl and chlorophenyl structure but differs in the presence of a sulfanylpropanamide group instead of a pyridazinone moiety.
Other pyridazinone derivatives: Compounds with similar pyridazinone structures but different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H17ClN4O3 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17ClN4O3/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-25-20(28)10-9-18(24-25)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
IMFVLPQEBQVZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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